

bioactivity comparison of (3-Ethyl-1,2-oxazol-5-yl)methanol derivatives

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Compound of Interest

Compound Name: (3-Ethyl-1,2-oxazol-5-yl)methanol

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A Comparative Guide to the Bioactivity of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the bioactivity of various isoxazole derivatives based on publicly available research, offering insights into their potential as therapeutic agents. While specific data on **(3-Ethyl-1,2-oxazol-5-yl)methanol** derivatives is limited in the reviewed literature, this guide will focus on the broader class of isoxazole-containing compounds, presenting quantitative data, experimental protocols, and pathway visualizations to aid in drug discovery and development efforts.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, with various studies reporting their cytotoxic effects on a range of human cancer cell lines.

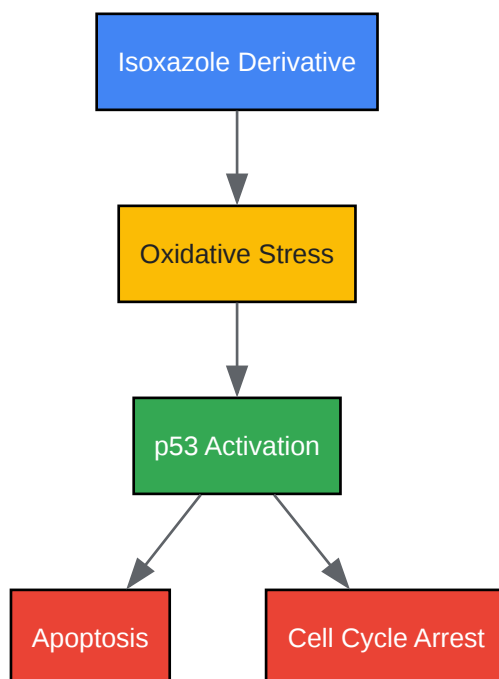
Compound Class	Cancer Cell Line	IC50 (μM)	Reference
3,5-diarylisoazole derivative (compound 26)	PC3 (Prostate)	Not specified, but noted for high selectivity	[1]
Isoxazole-piperazine hybrids (compound 5I-o)	Huh7, Mahlavu (Liver), MCF-7 (Breast)	0.3–3.7	[2]
3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][3][4][5][6]tetrazine-8-carboxylate (compound IVa)	Various human solid tumor cell lines	< 10% survival at 40 μg/mL	[5]
1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative (compound 14)	Hematologic and solid tumor cell lines	Potent anti-proliferative activity	[7]
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives (compounds 4e and 4f)	MCF-7 (Breast), SK-MEL-28 (Melanoma)	1 - 10	[8]
Phenylthiazolyl-7-azaindole derivatives	~60 human cancer cell lines	Micromolar to nanomolar concentrations	[9]

The antiproliferative activity of isoxazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Some isoxazole-piperazine hybrids have been shown to induce apoptosis and cell cycle arrest through the activation of the p53 protein.[2]



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Caption: Proposed mechanism of action for certain isoxazole derivatives.

Antimicrobial Activity

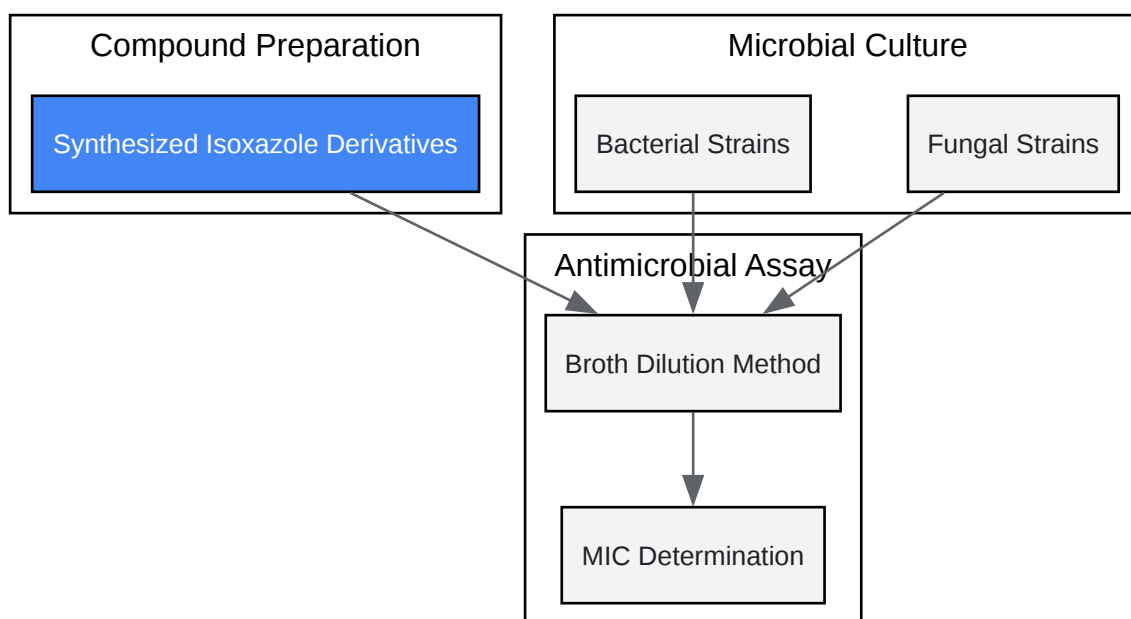
Isoxazole derivatives have been extensively studied for their antimicrobial properties against a broad spectrum of bacteria and fungi.[\[10\]](#)[\[11\]](#)

Compound Class	Microorganism	MIC (µg/mL)	Reference
3-(piperidin-4-yl)benzo[d]isoxazole derivatives	B. cereus	31.25	[10]
3-(piperidin-4-yl)benzo[d]isoxazole derivatives	S. aureus	62.5	[10]
Imidazole bearing isoxazole derivatives (4c, 4f, 4g)	A. niger	Comparable to standard	
3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative (compound 14)	E. coli	17.3	[12]
3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative (compound 6)	P. aeruginosa	17.8	[12]
3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative (compound 6)	A. niger	17.8	[12]

The minimum inhibitory concentration (MIC) of isoxazole derivatives against various microbial strains is often determined using the broth dilution method.[\[11\]](#)

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

- **Serial Dilutions:** Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
- **Inoculation:** Each well is inoculated with the microbial suspension.
- **Incubation:** The plates are incubated under appropriate conditions for the growth of the microorganism.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.



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Caption: General workflow for antimicrobial screening of isoxazole derivatives.

Antioxidant Activity

Certain isoxazole derivatives have been evaluated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Compound Class	Assay	IC50 (μM)	Reference
(3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates	Not specified	15.98±0.72 - 16.43±0.57	[4]
2-isoxazoline derivatives	DPPH and ABTS assays	Good scavenging activities	[13]

The antioxidant activity of compounds is frequently assessed by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

- Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
- Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.
- Incubation: The mixture is incubated in the dark for a specific period.
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity of the compound.
- IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.

In conclusion, isoxazole derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide offer a comparative basis for researchers to explore the therapeutic potential of this important heterocyclic scaffold further. While the initial focus was on **(3-Ethyl-1,2-oxazol-5-yl)methanol** derivatives, the broader examination of isoxazoles provides valuable insights for the design and development of novel drug candidates.

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